molecular formula C12H6Cl2FN3 B8808828 3-(2,6-Dichlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

3-(2,6-Dichlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B8808828
M. Wt: 282.10 g/mol
InChI Key: DXRSTFCAQTWJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Dichlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C12H6Cl2FN3 and its molecular weight is 282.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H6Cl2FN3

Molecular Weight

282.10 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H6Cl2FN3/c13-8-2-1-3-9(14)11(8)12-17-16-10-5-4-7(15)6-18(10)12/h1-6H

InChI Key

DXRSTFCAQTWJRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C3N2C=C(C=C3)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hexachloroethane (2.60 g, 11.0 mmol) was added portionwise over 5 min at RT to a stirred mixture of Intermediate 26b (1.65 g, 5.50 mmol), triphenylphosphine (2.88 g, 11.0 mmol), and triethylamine (3.06 mL, 22.0 mmol) in THF (50 mL). The reaction mixture was stirred at RT for 18 h and then allowed to stand at RT for 72 h. The resulting suspension was filtered and the filtrate was concentrated in vacuo and purified by FCC using SCX-2 cartridge. The cartridge was washed with MeOH, and the product was eluted with 2M NH3 in MeOH to give the title compound (1.44 g, 93%) as a beige solid. LCMS (Method 3): Rt 3.08 min, m/z 282, 284 [MH+].
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Intermediate 26b
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
3.06 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
93%

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